(S)-(-)-Mosapramine
Description
Properties
CAS No. |
120167-35-3 |
|---|---|
Molecular Formula |
C12H21NO4 |
Origin of Product |
United States |
Synthetic Methodologies for S Mosapramine and Analogues
Stereoselective Synthesis Approaches for (S)-(-)-Mosapramine
The crucial step in achieving enantiomeric purity for Mosapramine (B1676756) involves the resolution of a key intermediate, rather than direct asymmetric synthesis from achiral precursors.
Current literature on the synthesis of Mosapramine does not widely detail the use of asymmetric catalysis specifically for the direct enantioselective formation of its chiral spirocyclic imidazopyridine core, 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine, or its direct precursors. While asymmetric catalysis is a powerful tool for generating chiral molecules with high enantioselectivity, often employing chiral catalysts to influence reaction pathways, specific applications to the Mosapramine scaffold are not prominently reported in the accessible scientific databases. nih.govmdpi.comnih.gov
Similarly, direct application of chiral pool strategies for the synthesis of the Mosapramine scaffold is not a dominant theme in the published synthetic routes. Chiral pool synthesis leverages readily available enantiomerically pure natural products (such as amino acids or sugars) as starting materials, where their inherent chirality is preserved and incorporated into the target molecule. nih.govrsc.org However, for the synthesis of Mosapramine, there is no readily available information indicating the direct use of a chiral pool precursor to establish the specific stereochemistry at the 8a position of its imidazopyridine ring.
The principal method reported for obtaining enantiomerically pure Mosapramine, including (S)-(+)-Mosapramine, is through the optical resolution of a crucial racemic intermediate. This intermediate is identified as 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine. nih.govebi.ac.ukmolaid.com
The process involves the synthesis of the racemic 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine, which is subsequently resolved into its individual enantiomers, (R)-(-) and (S)-(+), via optical resolution. nih.govebi.ac.ukmolaid.com Once resolved, the enantiomerically pure spirocyclic intermediate is then utilized in the final coupling step to furnish the desired enantiomer of Mosapramine. This approach highlights kinetic resolution as a pivotal technique in achieving the required enantiomeric purity for this complex molecule. nih.govebi.ac.ukmolaid.comnih.govprepchem.com
Chiral Pool Strategies for this compound Synthesis
Total Synthesis Routes for this compound
The total synthesis of (S)-(+)-Mosapramine involves the convergent coupling of two major fragments: the spiro-imidazopyridine core and the dibenzazepine (B1670418) linker. The synthetic strategy emphasizes the separate construction of these fragments, followed by their precise joining to form the final molecule.
A retrosynthetic analysis of Mosapramine (C₂₈H₃₅ClN₄O) reveals it can be conceptually disconnected into two primary advanced intermediates:
The spiro[imidazo[1,2-a]pyridine-3,4'-piperidine]-2-one moiety : This highly functionalized spirocycle contains the sole chiral center at position 8a.
The 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine linker : This tricyclic system is substituted with a propyl chain terminating in a suitable leaving group (e.g., mesylate) for subsequent coupling.
The carbon-nitrogen bond connecting the propyl linker from the dibenzazepine moiety to the spiro-imidazopyridine nitrogen is identified as a key disconnection point. This suggests that the final step would involve an N-alkylation or similar coupling reaction.
The synthesis typically proceeds via the preparation of the two major components, followed by their coupling.
Synthesis of the Spiro-Imidazopyridine Intermediate (2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine): This racemic intermediate is generally synthesized in a multi-step sequence:
A starting material, such as 4'-carbamoyl-1,4'-bipiperidine, undergoes dehydrogenation. This step can be achieved using a palladium-on-charcoal (Pd-C) catalyst, often under reflux conditions.
The resulting hexahydro imidazopyridine derivative (2-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine) is then reduced. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation, leading to the formation of the racemic 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine.
The racemic mixture of this spiro-imidazopyridine intermediate is then subjected to optical resolution to separate the desired (S)-(+) enantiomer. nih.govebi.ac.ukmolaid.com
Synthesis of the Dibenzazepine Linker (3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b,f]azepine): This segment typically starts from a halogenated dibenzazepine precursor:
A precursor such as 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine is subjected to selective dehalogenation. This reaction often involves hydrogenation in the presence of a catalyst like Raney nickel or noble metal catalysts (e.g., palladium) and a base, allowing for the selective removal of one chlorine atom to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.
The 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is then functionalized with a three-carbon propyl chain and a leaving group, such as a methanesulfonyloxy group (mesylate). This preparation ensures the linker is ready for nucleophilic substitution with the resolved spiro-imidazopyridine intermediate. nih.govebi.ac.ukmolaid.com
Final Coupling: The enantiomerically pure (S)-(+)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine is reacted with the 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b,f]azepine linker. This nucleophilic substitution effectively joins the two fragments, leading to the formation of (S)-(+)-Mosapramine. nih.govebi.ac.ukmolaid.com
Retrosynthetic Analysis of this compound Structure
Development of Novel and Efficient Synthetic Pathways for this compound
The synthesis of this compound necessitates stereoselective approaches to obtain the desired enantiomer with high purity. Historically, the enantiomers of Mosapramine, including this compound, have been prepared via the optical resolution of the corresponding racemic compound ebi.ac.uk. This approach typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization to separate the enantiomers. Once separated, the desired enantiomer can be regenerated from its salt.
A key intermediate in the synthesis of Mosapramine, possessing the central chiral carbon atom at the 8a position of the imidazopyridine ring, is the 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine scaffold ebi.ac.uk. The optical resolution of the racemic form of this spiro compound leads to the isolation of the (R)-(-)- and (S)-(+)-intermediates. Subsequently, these resolved intermediates are reacted with a derivative of 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b,f]azepine to yield the respective enantiomers of Mosapramine ebi.ac.uk.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Optical Resolution ebi.ac.uk | Separation of racemic mixtures into individual enantiomers using chiral resolving agents, followed by fractional crystallization. | Can be applied to existing racemic syntheses. | Often involves multiple steps, potential for low yield if one enantiomer is discarded, requires a suitable resolving agent. |
| Asymmetric Synthesis asymchem.comtaylorfrancis.com | Direct formation of the desired enantiomer using chiral catalysts, reagents, or auxiliaries. | Higher atom economy, potentially fewer steps, avoids resolution. | Requires development of specific chiral reagents or catalysts, optimization can be complex. |
Synthesis of Isotopically Labeled this compound for Research Applications (e.g., Deuterated, Radiolabeled)
The synthesis of isotopically labeled this compound, particularly deuterated and radiolabeled forms, is crucial for various research applications, including pharmacokinetic studies, metabolic profiling, and target engagement investigations. Deuteration involves replacing one or more hydrogen atoms with deuterium (B1214612) (²H), while radiolabeling typically incorporates radioisotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H).
For deuterated this compound, synthetic strategies generally involve incorporating deuterated building blocks into the synthesis pathway or performing specific deuteration reactions on late-stage intermediates or the final compound. For instance, if a synthetic intermediate contains labile hydrogens or can undergo a hydrogen-deuterium exchange reaction under controlled conditions, selective deuteration can be achieved. Alternatively, synthesizing key precursors with pre-incorporated deuterium atoms ensures precise labeling at specific positions. The presence of deuterium can subtly alter pharmacokinetic properties, making deuterated compounds useful for studying metabolic pathways or as internal standards in quantitative analytical methods.
Tritium labeling is generally more facile, as tritium can often be introduced by catalytic hydrogen-tritium exchange reactions or reduction with tritiated reagents (e.g., ³H₂ gas, NaB³H₄). However, tritium's shorter half-life and potential for label loss via metabolic processes or exchange with biological water must be considered for specific research applications.
While specific detailed synthetic routes for isotopically labeled this compound were not directly found, the principles applied to labeling complex organic molecules, such as those used for (S)-(-)-Sulpiride-d3 labsolu.ca and other pharmaceutical agents, would be relevant. These methods often involve:
Precursor synthesis: Synthesizing a small, labeled precursor molecule that can then be incorporated into the larger Mosapramine structure.
Late-stage labeling: Introducing the isotope in the final or near-final synthetic step, particularly for tritium, to minimize the number of labeled intermediates.
Catalytic exchange: For deuterium and tritium, using catalysts (e.g., heterogeneous metal catalysts like Pd/C) under D₂O or T₂O atmospheres to exchange hydrogen atoms.
The selection of the labeling position is critical to ensure metabolic stability of the label and its utility for the intended research application.
Synthetic Strategies for this compound Analogues and Derivatives for Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) investigations for this compound involve the synthesis of various analogues and derivatives to understand how structural modifications affect its biological activity, receptor affinity, selectivity, and pharmacokinetic properties. The modular nature of Mosapramine's chemical structure, comprising a dibenzazepine ring system linked to a spiro-imidazopyridine-piperidine moiety via a propyl chain, offers multiple points for structural modification.
Common synthetic strategies for preparing analogues include:
Modification of the Dibenzazepine Moiety: Alterations to the substituents on the chloro-dibenzazepine ring, such as varying the position or nature of the halogen (e.g., fluorine, bromine, iodine), introducing different alkyl or alkoxy groups, or modifying the nitrogen atom, can be explored. This might involve different electrophilic aromatic substitution reactions, coupling reactions, or reduction/oxidation steps on appropriate precursors.
Modification of the Spiro-Imidazopyridine-Piperidine System: The spirocyclic system and the imidazopyridine-piperidine core can be modified by introducing different substituents on the piperidine (B6355638) ring or altering the imidazopyridine part. This could involve variations in alkylation, acylation, or amidation reactions during the formation of the heterocyclic systems. The preparation of this compound itself involves a key spiro intermediate which is formed via optical resolution, suggesting that modifications to this intermediate scaffold would lead to diverse analogues ebi.ac.uk.
Variation of the Alkyl Linker: The length and flexibility of the propyl linker connecting the two main structural units can be varied (e.g., ethyl, butyl linkers), or heteroatoms (e.g., oxygen, nitrogen) could be incorporated into the chain. This typically involves using different alkyl dihalides or diamines in coupling reactions.
Isosteric Replacement: Replacing specific atoms or functional groups with bioisosteric equivalents (e.g., replacing an ether with a thioether, or a carbonyl with a sulfonyl group) can be used to probe steric, electronic, and metabolic effects.
Conformational Restriction: Incorporating rigid ring systems or creating constrained linkers to limit conformational flexibility can help in understanding the optimal pharmacophoric arrangement for receptor binding.
The general synthetic pathway for Mosapramine involves connecting the spirocyclic amine intermediate to the substituted dibenzazepine ring system ebi.ac.uk. Analogues can be synthesized by preparing modified precursors of either the dibenzazepine or the spiro-imidazopyridine-piperidine moieties, and then coupling them using established methodologies such as amide coupling, alkylation, or reductive amination. For instance, the synthesis of Mosapride, a related benzamide (B126) derivative, involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with an aminomethyl morpholine (B109124) derivative ebi.ac.ukchembk.com. This highlights the utility of amide bond formation in constructing such complex molecules and their analogues.
Such systematic modifications, coupled with biological evaluation, provide comprehensive insights into the crucial structural elements responsible for the activity and selectivity of this compound, guiding the design of more potent and selective therapeutic agents.
Molecular Mechanisms of Action of S Mosapramine
Receptor Binding and Affinity Profiles of (S)-(-)-Mosapramine
This compound exerts its pharmacological effects through high-affinity binding to several G-protein coupled receptors (GPCRs), particularly within the dopamine (B1211576) receptor family.
This compound is a potent dopamine antagonist with a high affinity for dopamine D2, D3, and D4 receptors nih.govwikipedia.orgebi.ac.ukmedchemexpress.com. It also exhibits moderate affinity for the 5-HT2 serotonin (B10506) receptor wikipedia.orgebi.ac.ukmedchemexpress.com. These affinities were determined in human cell lines expressing the respective dopamine D2, D3, and D4 receptors ebi.ac.uk. As a dopaminergic antagonist, this compound binds to these receptors without activating them, thereby blocking the actions of endogenous dopamine or exogenous agonists ebi.ac.ukebi.ac.uk.
Quantitative studies have elucidated the binding affinities of mosapramine (B1676756) (which contains this compound) for its primary target receptors. In human cell lines, mosapramine demonstrated high affinities (Kd values) for dopamine D2, D3, and D4 receptors. Specifically, the Kd values were reported as 0.021 nM for D2, 0.12 nM for D3, and 0.10 nM for D4 receptors ebi.ac.uk. These affinities were notably higher compared to other antipsychotics tested for these receptor subtypes ebi.ac.ukresearchgate.net. For instance, mosapramine's affinity for D4 receptors was found to be 8 times greater than that of clozapine (B1669256), and its affinity for D3 receptors was 40 times greater than raclopride (B1662589) ebi.ac.uk. The ratio of Ki values between D2 and D3 receptors (D2 Ki/D3 Ki ratio) for mosapramine was higher than that for haloperidol, indicating a more potent effect on D3 receptors ebi.ac.ukresearchgate.net. Additionally, mosapramine exhibits an IC50 value of 0.076 µM (76 nM) at the 5-HT2A receptor biosynth.com.
Table 1: Receptor Binding Affinities of Mosapramine (Containing this compound)
| Receptor Subtype | Affinity (Kd/IC50) | Reference |
| Dopamine D2 | 0.021 nM | ebi.ac.uk |
| Dopamine D3 | 0.12 nM | ebi.ac.uk |
| Dopamine D4 | 0.10 nM | ebi.ac.uk |
| 5-HT2A | 0.076 µM (76 nM) | biosynth.com |
This compound is characterized primarily as a potent antagonist at its target dopamine receptors wikipedia.orgebi.ac.ukmedchemexpress.com. As a dopamine receptor antagonist, it functions by binding to the receptor and preventing the binding and subsequent activation by endogenous dopamine or other agonists ebi.ac.ukebi.ac.uk. The available research indicates that its principal pharmacological action is antagonistic. No specific information regarding partial agonism or allosteric modulation for this compound at these receptors was identified in the reviewed literature.
Quantitative Receptor Occupancy and Ligand-Binding Studies of this compound
Downstream Intracellular Signaling Pathway Modulation by this compound
The antagonistic action of this compound at its primary receptor targets translates into specific modulations of downstream intracellular signaling pathways.
D2-like dopamine receptors (D2, D3, and D4), which are key targets of this compound, are G-protein coupled receptors that primarily couple to inhibitory Gαi proteins genome.jpnih.govresearchgate.netacs.org. This canonical coupling typically leads to the inhibition of adenylyl cyclase activity genome.jpnih.govresearchgate.netacs.orgpnas.org. As an antagonist, this compound counteracts this Gαi-mediated signaling pathway. By blocking dopamine binding to D2-like receptors, this compound prevents the receptor-mediated inhibition of adenylyl cyclase that would normally occur upon dopamine binding. Additionally, D2 receptor modulation of certain calcium channels has been shown to be mediated by Gβγ activation of phospholipase C nih.govjneurosci.orgnih.gov. The effects of D2 receptor agonists, such as those that modulate K+ conductance, are mediated by pertussis toxin-sensitive G proteins, indicating the involvement of Gi/o proteins nih.gov.
cAMP: The primary effect of D2-like receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels genome.jpnih.govresearchgate.netacs.orgpnas.org. Since this compound acts as an antagonist at these receptors, its presence would inhibit the dopamine-induced suppression of cAMP production. Mosapramine (the racemate) has been reported to inhibit cAMP production in human platelets and its release in mouse platelets and rat cortical synaptosomes biosynth.com. In the context of its D2-like receptor antagonism, this compound would prevent the reduction of cAMP levels that would otherwise be triggered by endogenous dopamine binding to these receptors.
Calcium and IP3: D2-like dopamine receptors are known to modulate intracellular calcium (Ca2+) levels and associated Ca2+-dependent signaling processes genome.jp. Specifically, D2 receptor stimulation can lead to the mobilization of intracellular Ca2+ stores through the Gβγ activation of a phospholipase Cβ1 pathway, which subsequently results in a reduction of L-type Ca2+ currents jneurosci.org. D2-like receptor activation can also decrease the conductance of Cav2.2 channels nih.gov. Furthermore, activation of D2 dopamine receptors in cholinergic interneurons has been shown to reduce N-type Ca2+ currents via a membrane-delimited Gαi/o class G protein pathway nih.gov. Given its antagonistic nature, this compound would block these receptor-mediated modulations of calcium signaling, preventing the changes in calcium influx and intracellular calcium mobilization that would occur upon dopamine binding. While direct information on this compound's specific effect on inositol (B14025) 1,4,5-trisphosphate (IP3) was not explicitly detailed, the linkage of D2-like receptors to phospholipase C activation jneurosci.org implies that this compound's antagonism would indirectly impact IP3 production, as IP3 is a product of phospholipase C activity and plays a crucial role in intracellular calcium release zhanggroup.orgwikipedia.orgfrontiersin.orgaloki.hu.
Influence of this compound on Kinase Cascades and Gene Expression Profiles
The influence of this compound on intracellular signaling pathways, such as kinase cascades and gene expression profiles, is a key aspect of its molecular mechanism. Antipsychotic drugs generally modulate various intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP), AKT/glycogen synthase kinase-3 (GSK-3) pathway, and the mitogen-activated protein kinase (MAPK) pathway wikipedia.orgnih.gov. These modulations contribute to their diverse clinical and side-effect profiles wikipedia.org.
Specifically, research has indicated that Mosapramine, likely referring to the racemate or the active enantiomer, can significantly increase the number of Fos protein-positive neurons in the medial prefrontal cortex in rats at doses of 1 or 3 mg/kg, though not in the dorsolateral striatum mims.com. The Fos protein is an immediate-early gene (IEG) product, and its expression is often modulated by antipsychotics wikipedia.org. IEGs like Fos are rapidly and transiently expressed in response to neuronal activity and play a critical role in mediating long-term changes in neuronal function, including synaptic plasticity and gene transcription wikipedia.org. The modulation of IEGs, such as Egr1 and Arc/Arg3.1, by antipsychotics is directly implicated in signaling and neuronal plasticity programs related to memory, cognition, and executive functions in preclinical models wikipedia.org.
Antipsychotics, by antagonizing D2 dopamine receptors, can increase cAMP production by removing the tonic inhibition normally exerted by Gi/o proteins on adenylyl cyclase activity fishersci.ca. This increase in cAMP subsequently activates protein kinase A (PKA) and enhances PKA-dependent phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of molecular weight 32,000) fishersci.ca. Furthermore, antipsychotics can inhibit the activation of the β-arrestin2/PP2A complex, leading to increased AKT activity fishersci.ca. Both AKT and PKA pathways can contribute to the activation of mTORC1 and S6 ribosomal proteins, which are involved in protein synthesis fishersci.ca. Gene expression profiling studies have also shown that antipsychotic treatment can lead to changes in proteins involved in various forms of metabolism, including carbohydrate, amino acid, and nucleic acid metabolism fishersci.ca.
Enzyme Inhibition or Activation by this compound
While the primary mechanism of this compound is understood to involve receptor antagonism, its specific effects on enzyme inhibition or activation require detailed investigation. Enzymes are crucial for regulating biochemical processes, and their activity can be modulated by specific molecules acting as inhibitors or activators. Inhibitors can be classified as competitive, non-competitive, mixed, or uncompetitive, depending on their binding behavior relative to the enzyme's active site.
Information specifically detailing the inhibition or activation of particular enzymes by this compound is not widely documented in the provided search results. However, as a dopamine D2 receptor antagonist, its action indirectly influences enzyme activity downstream of D2 receptor signaling. For example, D2 receptor activation typically inhibits adenylyl cyclase activity, thereby decreasing cAMP levels. By antagonizing D2 receptors, this compound would remove this inhibition, potentially leading to increased adenylyl cyclase activity and subsequent modulation of cAMP-dependent enzymes like PKA fishersci.ca.
Ion Channel Modulation by this compound
The modulation of ion channels by pharmaceutical agents significantly influences neuronal excitability and neurotransmission. Dopamine receptors, being G-protein-coupled receptors, can regulate various ion channel activities through both direct protein-protein interactions and indirect signaling pathways.
Dopamine D2 and D3 receptors, which this compound antagonizes, are known to regulate calcium and potassium channel activity. The canonical D2 receptor signaling pathway involves coupling with Gαi/o proteins to decrease adenylyl cyclase activity, which in turn affects protein kinase A (PKA) activity and the phosphorylation state of various substrates, including ion channels. By blocking these receptors, this compound would interfere with these regulatory mechanisms.
More broadly, antipsychotics can influence ion channels through their effects on neurotransmitter systems. For instance, serotonergic neurons, which are also targeted by Mosapramine's action on 5-HT2 receptors, regulate their activity and neurotransmitter release via G protein-coupled receptors and ion channels such as G protein-gated inwardly rectifying potassium (GIRK) channels, voltage-gated Ca2+ channels, and GABA_A receptor currents. However, direct evidence for specific ion channel modulation by this compound, rather than general antipsychotic effects or dopamine/serotonin system modulation, is not explicitly detailed in the provided information.
Neurotransmitter Release and Reuptake Modulation by this compound in Preclinical Models
This compound, as a potent dopamine D2, D3, and D4 receptor antagonist, primarily influences neurotransmitter systems through its receptor binding affinities wikipedia.orgmims.com. Antagonism of D2 receptors, particularly presynaptic D2 autoreceptors, leads to an increase in dopamine release. Preclinical studies with sulpiride, a D2 receptor antagonist, demonstrated that it significantly increased dopamine release in the dorsomedial striatum (DMS) in voles by antagonizing presynaptic D2 autoreceptors, which typically constrain dopamine release. Given that Mosapramine shares a similar D2 antagonistic profile, it is highly probable that this compound exerts a comparable effect on dopamine release.
Regarding neurotransmitter reuptake, the provided information extensively discusses inhibitors of monoamine (dopamine, norepinephrine (B1679862), serotonin) reuptake as distinct pharmacological classes. While Mosapramine is known for its antagonist activity at dopamine and serotonin receptors, explicit data on its direct modulation of neurotransmitter reuptake transporters (e.g., dopamine transporter, serotonin transporter, norepinephrine transporter) for this compound is not directly presented in the current search results. Its primary mechanism of action appears to be through receptor antagonism rather than direct reuptake inhibition nih.govwikipedia.orgmims.com.
Comparative Mechanistic Studies of this compound with its Enantiomer (R)-(+)-Mosapramine and Related Compounds
Mosapramine is a racemate, meaning it is an equimolar mixture of its (R)- and (S)-enantiomers nih.gov. The pharmacological activities of enantiomers can differ significantly, and this is a critical area of study for understanding the precise mechanisms of action of chiral drugs.
While direct comparative mechanistic studies focusing specifically on this compound versus (R)-(+)-Mosapramine are not extensively detailed in the provided search results, insights can be drawn from studies on structurally related benzamide (B126) antipsychotics like amisulpride (B195569). For amisulpride, the (S)-enantiomer demonstrates a nearly 40-fold higher potency for binding to D2/D3 receptors compared to the (R)-enantiomer. Conversely, the (R)-enantiomer of amisulpride exhibits a striking 50-fold preference for the 5-HT7 receptor. This demonstrates that in benzamide antipsychotics, different enantiomers can preferentially target distinct receptors, leading to polypharmacy when the racemate is administered. For example, the S-enantiomer may primarily contribute to antipsychotic activity through D2/D3 receptor antagonism, while the R-enantiomer might exert antidepressant effects via 5-HT7 receptor modulation.
Comparison of Mosapramine with other Antipsychotics (General Observations):
Mosapramine has been compared with other second-generation antipsychotics like aripiprazole, perospirone, and quetiapine. Evidence suggests that Mosapramine may offer greater improvement in positive symptoms of schizophrenia compared to these agents. However, it has been associated with a higher incidence of extrapyramidal or movement symptoms and increased salivation compared to first-generation antipsychotics like haloperidol, or other second-generation antipsychotics such as clocapramine, aripiprazole, perospirone, or quetiapine. Mosapramine also carries a greater risk of elevating prolactin levels compared to aripiprazole, perospirone, or quetiapine. These differences in side-effect profiles often stem from variations in receptor binding affinities and the downstream signaling pathways modulated by each drug.
Preclinical Pharmacological Investigations of S Mosapramine in Vitro and in Vivo Research Models
Cellular Assays and In Vitro Models for (S)-(-)-Mosapramine Research
In vitro models offer controlled environments to study the precise molecular and cellular interactions of a compound, providing insights into receptor binding, functional activity, and direct effects on cellular processes.
Studies on mosapramine (B1676756) (the racemate) have primarily focused on its binding affinities to dopamine (B1211576) receptor subtypes. Mosapramine hydrochloride has demonstrated high affinities for human dopamine D2, D3, and D4 receptors expressed in various cell lines. Utilizing tritiated spiperone (B1681076) for binding experiments, the equilibrium dissociation constant (Ki) values for mosapramine were determined to be 0.021 nM for D2, 0.12 nM for D3, and 0.10 nM for D4 receptors. ebi.ac.ukresearchgate.net These results indicate that mosapramine exhibits some of the highest affinities for these receptor subtypes among tested antipsychotic drugs. ebi.ac.ukresearchgate.net Notably, its effect on D3 receptors was found to be more potent than that of haloperidol, and its affinity for D4 receptors was eight times higher than clozapine (B1669256), while its affinity for D3 receptors was 40 times higher than raclopride (B1662589). ebi.ac.ukresearchgate.net This unique receptor binding profile is suggested to contribute to mosapramine's atypical clinical characteristics. ebi.ac.ukresearchgate.net
Table 1: Binding Affinities of Mosapramine for Dopamine Receptor Subtypes in Human Cell Lines
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.021 |
| Dopamine D3 | 0.12 |
| Dopamine D4 | 0.10 |
Electrophysiological recordings, such as patch-clamp techniques, are vital for understanding how compounds directly affect neuronal excitability, synaptic transmission, and ion channel function. These methods allow for high-resolution recording of ionic currents across cell membranes or through single ion channels. youtube.comutexas.edu While such techniques are commonly applied in neuroscience research to study the modulation of dopamine receptors on neuronal activity, particularly D2-like receptors on inhibitory postsynaptic currents in striatal neurons physiology.orgjneurosci.orgjneurosci.org, no specific cell-based electrophysiological recording data directly demonstrating the effects of this compound were identified in the available literature.
Studies on neurotransmitter release and uptake in models like synaptosomes, brain slices, or cultured neurons are instrumental in assessing a compound's impact on synaptic function. Synaptosomes, which are isolated presynaptic nerve terminals, maintain the biochemical, morphological, and electrophysiological properties of the synapse, making them valuable for in vitro studies of neurotransmitter dynamics. nih.govnih.gov While there is extensive research on dopamine release and uptake mechanisms in these models, and how various pharmacological agents can modulate them nih.govresearchgate.netubc.cabeyondpesticides.org, no specific studies detailing the direct effects of this compound on neurotransmitter release or uptake in synaptosomes, brain slices, or cultured neurons were found in the scope of this review.
The modulation of enzyme activity is another critical aspect of drug pharmacology. For instance, aromatic L-amino acid decarboxylase (AAAD), an enzyme involved in catecholamine and indoleamine biosynthesis, can have its activity influenced by drugs acting on various neurotransmitter receptors, including dopamine and serotonin (B10506) receptors. nih.govwikipedia.org While other antipsychotic agents, such as clozapine, have been shown to modulate AAAD activity in the brain wikipedia.org, specific data regarding the modulation of enzyme activity by this compound in isolated cellular components or recombinant systems were not identified in the current search.
Neurotransmitter Release and Uptake Studies in Synaptosomes, Brain Slices, or Cultured Neurons
Animal Models for Investigating this compound Mechanisms and Pharmacodynamics
Animal models, particularly rodent models, are indispensable for investigating the complex in vivo mechanisms and pharmacodynamics of compounds, including their effects on behavior and central nervous system (CNS) function.
Preclinical research utilizing rodent models has provided insights into the CNS effects of mosapramine (the racemate). One notable study investigated the impact of acute oral administration of mosapramine on the expression of Fos protein in various regions of the rat brain, comparing its effects with other antipsychotics like haloperidol, clozapine, and risperidone. ebi.ac.uknih.govresearchgate.netuni-freiburg.de Fos protein expression serves as an indicator of neuronal activation.
The study revealed that mosapramine (at 1 or 3 mg/kg) significantly increased the number of Fos protein-positive neurons in the medial prefrontal cortex and the nucleus accumbens. ebi.ac.uknih.gov Importantly, at these lower doses, mosapramine did not significantly affect Fos protein expression in the dorsolateral striatum, a brain region implicated in motor control and neurological side effects. ebi.ac.uknih.gov At a higher dose (10 mg/kg), mosapramine induced a significant increase in Fos protein-positive neurons across all tested brain regions. ebi.ac.uknih.gov This pattern of Fos protein expression, particularly the selective increase in the medial prefrontal cortex and nucleus accumbens without affecting the dorsolateral striatum at lower doses, suggests that mosapramine may exhibit a "clozapine-like profile" concerning its actions on negative symptoms of schizophrenia, and potentially a lower propensity to induce neurological side effects compared to typical antipsychotics. ebi.ac.uknih.gov
Rodent behavioral paradigms commonly employed in CNS research relevant to schizophrenia and other psychiatric disorders include tests for drug-induced hyperactivity (e.g., phencyclidine (PCP)-induced hyperactivity), prepulse inhibition (PPI), social interaction deficits, and conditioned avoidance response (CAR). nih.govwikipedia.orgpsychogenics.comnih.govacnp.orgresearchgate.net These models are used to assess antipsychotic-like activity, and to differentiate between typical and atypical agents based on their behavioral profiles and effects on neurotransmitter systems. researchgate.net While the CAR test, for example, is a sensitive and predictive model for antipsychotic activity, particularly for compounds with high affinity for dopamine receptors wikipedia.orgresearchgate.netfrontiersin.org, specific data for this compound or mosapramine in this or other general behavioral paradigms (beyond Fos protein expression) were not explicitly detailed in the provided search results.
In Vivo Microdialysis Studies of Neurotransmitter Dynamics in Response to this compound
In vivo microdialysis is a robust and versatile technique employed in neuropharmacology to monitor extracellular concentrations of neurotransmitters and their metabolites in discrete brain regions of living animals. This method involves implanting a microdialysis probe into the brain, through which a physiological solution is perfused. Neurotransmitters from the extracellular fluid diffuse across a semi-permeable membrane at the probe tip into the perfusate, which is then collected and analyzed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or capillary electrophoresis coupled with detection methods like mass spectrometry or electrochemical detection.
For a compound like this compound, given its known antagonism of dopamine and serotonin receptors, microdialysis studies would be crucial to elucidate its impact on the dynamics of these neurotransmitter systems. For instance, dopamine D2 receptor antagonists, such as sulpiride, have been shown to increase extracellular dopamine levels, likely due to blockade of presynaptic autoreceptors. Therefore, such studies could investigate changes in dopamine, serotonin, and potentially other neurotransmitters (e.g., glutamate, GABA, acetylcholine) in brain areas rich in D2/D3/D4 and 5-HT2 receptors, such as the striatum, nucleus accumbens, or prefrontal cortex, following the administration of this compound.
Expected Research Findings (Hypothetical for this compound based on known Mosapramine activity):
Increased extracellular dopamine levels in striatal and/or limbic regions, consistent with D2/D3 receptor antagonism.
Potential modulation of serotonin levels in relevant brain areas due to 5-HT2 receptor affinity.
Insights into dose-dependent effects on neurotransmitter release and metabolism.
While specific data tables for this compound are not available in the provided search results, the general methodology involves quantifying neurotransmitter concentrations over time.
Electrophysiological Recordings in Animal Brain Regions Following this compound Administration
Electrophysiological recordings are fundamental in neuroscience for assessing the electrical activity of neurons and neural networks in response to pharmacological agents. These techniques can involve extracellular single-unit recordings, intracellular recordings, or whole-cell patch-clamp recordings from brain slices or in vivo preparations. By measuring changes in neuronal firing rates, membrane potentials, or field potentials, researchers can infer the direct and indirect effects of a compound on neuronal excitability and synaptic transmission.
Given that this compound is an enantiomer of an antipsychotic, electrophysiological studies would focus on brain regions implicated in schizophrenia, such as the striatum, prefrontal cortex, and hippocampus. For example, the activation of dopamine D1 receptors in the striatum has been studied by extracellular and intracellular recordings. Antipsychotics, particularly dopamine receptor antagonists, can modulate the activity of dopamine-sensitive neurons, potentially normalizing aberrant neuronal firing patterns associated with neuropsychiatric conditions. Such studies could reveal how this compound alters the excitability of principal neurons and interneurons, potentially through its antagonism of dopamine D2-like receptors and 5-HT2 receptors.
Expected Research Findings (Hypothetical for this compound based on known Mosapramine activity):
Modulation of neuronal firing patterns in dopamine-rich areas like the striatum and prefrontal cortex.
Changes in synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), which are influenced by dopamine receptor activity.
Differential effects on specific neuronal populations (e.g., medium spiny neurons in the striatum).
Specific electrophysiological data tables for this compound are not available in the provided search results.
Molecular Imaging Techniques (e.g., PET, SPECT) for Receptor Occupancy and Neurotransmitter Transporter Binding in Animal Models
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for non-invasive in vivo quantification of receptor concentrations, receptor occupancy by drugs, and neurotransmitter transporter binding in the living brain. These techniques utilize radioligands that bind to specific targets, and the emitted radiation is detected to create detailed images of brain activity.
For this compound, PET or SPECT studies would be instrumental in determining its binding profile and receptor occupancy at its primary targets, particularly dopamine D2/D3 and serotonin 5-HT2 receptors, in various brain regions in animal models. This is critical for understanding the drug's pharmacodynamics and for translational research. Radiotracers such as [11C]raclopride or [123I]IBZM are commonly used to assess D2 receptor occupancy, and their displacement by a test compound indicates its binding affinity and occupancy levels.
Expected Research Findings (Hypothetical for this compound based on known Mosapramine activity):
Quantification of this compound's occupancy at D2 and 5-HT2 receptors in various brain regions (e.g., striatum, cortex) in a dose-dependent manner.
Comparison of binding characteristics with other known antipsychotics.
Assessment of selectivity for different receptor subtypes.
Specific molecular imaging data for this compound is not available in the provided search results.
Genetic Knockout/Knock-in Models for Target Validation and Mechanistic Elucidation of this compound Action
Genetic knockout (KO) and knock-in (KI) mouse models are invaluable tools for elucidating the precise molecular mechanisms of drug action and validating therapeutic targets. By selectively deleting or modifying specific genes, researchers can investigate the role of particular receptors, transporters, or signaling pathways in the pharmacological effects of a compound and in disease pathogenesis.
In the context of this compound, which acts primarily as a dopamine and serotonin receptor antagonist, genetic models would be pivotal. For instance, studies could utilize dopamine D2 receptor (D2R) knockout mice to confirm that the observed antipsychotic-like effects of this compound are indeed mediated through D2R blockade. Similarly, models with altered serotonin receptor expression could clarify the contribution of 5-HT2 antagonism to its pharmacological profile. Genetic models have been instrumental in understanding the polygenic basis of psychostimulant effects and identifying the role of specific molecular targets of drugs. Such models could also help differentiate between the effects mediated by presynaptic versus postsynaptic receptors.
Expected Research Findings (Hypothetical for this compound based on known Mosapramine activity):
Confirmation of the role of D2/D3/D4 and 5-HT2 receptors as primary targets for this compound by assessing altered responses in KO/KI models.
Identification of downstream signaling pathways affected by this compound through gene expression analysis in specific neuronal populations.
Elucidation of compensatory mechanisms or off-target effects in the absence or alteration of primary targets.
Specific research findings or data tables using genetic knockout/knock-in models focusing solely on this compound are not available in the provided search results.
Structure Activity Relationship Sar Studies of S Mosapramine
Identification of Pharmacophoric Elements and Key Functional Groups in (S)-(-)-Mosapramine for Receptor Interaction
Pharmacophore models, which represent the essential steric and electronic features required for optimal receptor interaction, have been developed for antipsychotics targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These models commonly identify hydrogen bond acceptors (HBA), aromatic rings (AR), and positive ionizable (PI) groups as crucial pharmacophoric elements. nih.govresearchgate.net The precise spatial arrangement of these features is critical, with specific distance ranges noted for optimal binding:
Between an aromatic ring and a hydrogen bond acceptor: 3.68 Å - 5.74 Å. nih.gov
Between an aromatic ring and a positive ionizable group: 5.66 Å - 7.64 Å. nih.gov
Between a hydrogen bond acceptor and a positive ionizable group: 3.77 Å - 5.38 Å. nih.gov
Mosapramine (B1676756), being an iminodibenzyl (B195756) antipsychotic, was included in such pharmacophore models, suggesting that its structure contributes these critical features to its receptor interactions. researchgate.netebi.ac.uk The inherent chemical structure of Mosapramine, which includes aromatic rings in its dibenzazepine (B1670418) moiety, nitrogen atoms capable of acting as hydrogen bond acceptors and positive ionizable centers (e.g., the tertiary amine in the piperidine (B6355638) ring), aligns with these established pharmacophoric requirements for D2 and 5-HT2A receptor antagonism.
The affinities of Mosapramine for dopamine receptor subtypes have been quantitatively determined. For human dopamine D2, D3, and D4 receptors expressed in cell lines, Kd values for Mosapramine were reported as 0.021 nM, 0.12 nM, and 0.10 nM, respectively. ebi.ac.uk Mosapramine demonstrated the highest affinities for these receptor subtypes among the antipsychotics tested in one study. ebi.ac.uk Notably, its affinity for D4 receptors was eight times higher than that of clozapine (B1669256), and its affinity for D3 receptors was 40 times higher than raclopride (B1662589). ebi.ac.uk The ratio of its Ki values between D2 and D3 was higher than that of haloperidol, suggesting a more potent effect on D3 receptors. ebi.ac.uk
| Receptor Subtype | Kd Value (nM) | Comparative Affinity |
| Dopamine D2 | 0.021 | Highest among tested antipsychotics ebi.ac.uk |
| Dopamine D3 | 0.12 | 40 times higher than raclopride ebi.ac.uk |
| Dopamine D4 | 0.10 | 8 times higher than clozapine ebi.ac.uk |
| Serotonin 5-HT2A | Moderate | wikipedia.orgnih.gov |
Impact of Targeted Substituent Modifications on this compound Activity and Selectivity
Targeted modifications of the chemical structure of this compound can significantly impact its activity and selectivity profiles.
This compound features a unique core chemical scaffold comprising a fully saturated imidazo[1,2-a]pyridine (B132010) nucleus linked to a tricyclic iminodibenzyl (dibenzazepine) system. wikipedia.orgebi.ac.ukuobasrah.edu.iq While general SAR principles for other antipsychotic classes, such as phenothiazines, indicate that electron-withdrawing groups at specific positions (e.g., C2 of the phenothiazine (B1677639) ring) can increase antipsychotic activity, and alterations to the tricyclic system can influence potency uobasrah.edu.iqscribd.comslideshare.netmuni.cz, detailed published studies focusing specifically on the impact of variations within the unique imidazo[1,2-a]pyridine or dibenzazepine core of Mosapramine itself on its antipsychotic activity were not found in the search results. SAR studies on other compounds have explored structural modifications of core scaffolds to modulate activity for different biological targets, highlighting the potential relevance of such changes. theses.cz
The side chain of this compound, which includes a propyl linker and a spiro[imidazo[1,2-a]pyridine-3,4'-piperidine]-2-one moiety attached to the dibenzazepine core, plays a critical role in its pharmacological activity. Studies involving the synthesis of phenolic metabolites of Mosapramine revealed that these metabolites exhibited significantly less potent pharmacological activities compared to the parent compound. ebi.ac.uk This finding underscores the importance of the intact original side chain structure for the optimal antipsychotic activity of Mosapramine. General SAR principles for antipsychotics often emphasize the necessity of a specific length and nature of the side chain (e.g., a three-carbon chain between the core and the basic amino nitrogen in phenothiazines) and the character of the terminal amino group (e.g., tertiary amine) for neuroleptic activity. uobasrah.edu.iqslideshare.netmuni.cz These principles suggest that the specific arrangement and functional groups within Mosapramine's side chain are crucial for its effective receptor binding and subsequent efficacy.
Modifications of Side Chains and Their Role in Receptor Binding and Efficacy
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structures of compounds and their biological activities. This approach uses various molecular descriptors (e.g., physicochemical properties, structural features) to predict the activity of new compounds. [18, previous output] QSAR models are developed to correlate antipsychotic activity (e.g., pKi values at dopamine D1-D4 and serotonin 5-HT2A/5-HT2C receptors) with physicochemical parameters for various antipsychotics. researchgate.net While QSAR studies are widely applied in drug discovery for antipsychotic agents to understand chemical-biological interactions and predict activity [9, 10, 17, previous output], specific detailed QSAR models explicitly developed for this compound analogues to predict their antipsychotic activity, including their statistical validation parameters (e.g., R-squared, Q-squared), were not identified in the provided search results. Such models typically involve multiple linear regression or more advanced machine learning techniques to establish predictive correlations. [10, 27, previous output]
Rational Design and Synthesis of Novel this compound Derivatives with Enhanced or Modified Activity Profiles
Rational drug design involves the strategic creation of new chemical entities based on an understanding of receptor interactions and SAR principles, with the aim of achieving enhanced or modified activity profiles. While the synthesis of Mosapramine's phenolic metabolites has been reported, showing a decrease in activity compared to the parent compound [2, previous output], this represents a metabolic outcome rather than a deliberate design for improved therapeutic properties. General strategies in rational design for antipsychotics often focus on optimizing receptor affinity ratios (e.g., 5-HT2A/D2) to enhance efficacy and reduce side effects. acnp.orgacnp.org The combination of structural scaffolds from different neurotransmitters, such as dopamine and serotonin, has also been explored in the rational design of novel antipsychotic drug candidates, leading to compounds with nanomolar affinities and promising therapeutic ranges in preclinical models. researchgate.net However, specific examples of rationally designed this compound derivatives (beyond metabolites) synthesized with the explicit goal of enhancing or modifying its antipsychotic activity or selectivity profiles were not found in the search results. The goal of such design efforts would typically be to improve potency, increase selectivity for specific dopamine or serotonin receptor subtypes, or modulate functional selectivity to achieve a more favorable clinical profile.
Metabolic Pathways and Biotransformation of S Mosapramine in Vitro and Preclinical Animal Models
Identification and Structural Elucidation of (S)-(-)-Mosapramine Metabolites
Research efforts have focused on identifying and characterizing the metabolites of mosapramine (B1676756) to understand its fate in biological systems. Four phenolic and four alcoholic metabolites of mosapramine have been synthesized for the purpose of chemical structure determination. ebi.ac.uk These metabolites were reported to exhibit significantly reduced pharmacological activity compared to the parent mosapramine. ebi.ac.uk
Furthermore, isomeric intermediates, specifically 10-oxo-3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-oxo isomer, were separated through chromatographic methods involving silica (B1680970) gel. ebi.ac.uk Alcoholic metabolites were subsequently obtained by reducing the corresponding 10-oxo or 11-oxo compounds with sodium borohydride (B1222165) (NaBH4) and then introducing spiro-piperidine moieties into the propyl side chain. ebi.ac.uk
Table 1: Key Metabolite Types of Mosapramine Identified
| Metabolite Type | Description | Pharmacological Activity (Compared to Parent) | Reference |
| Phenolic Metabolites | Hydroxylated derivatives, likely involving aromatic rings. | Far less potent | ebi.ac.uk |
| Alcoholic Metabolites | Reduced oxo-forms or other hydroxylated derivatives. | Far less potent | ebi.ac.uk |
| 10-oxo Isomer | Oxidized intermediate at the 10-position of the dibenzazepine (B1670418) ring. | N/A | ebi.ac.uk |
| 11-oxo Isomer | Oxidized intermediate at the 11-position of the dibenzazepine ring. | N/A | ebi.ac.uk |
Enzymatic Systems Involved in this compound Metabolism
Drug metabolism, or biotransformation, typically occurs in two phases within biological systems. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) monooxygenases, encompass oxidation, reduction, and hydrolysis reactions. srce.hrmdpi.comif-pan.krakow.pl Phase II reactions, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, involve conjugation, which enhances the polarity of compounds and facilitates their excretion. srce.hrcriver.comnih.govnih.gov
Despite the established understanding of these enzymatic systems in general drug metabolism, specific detailed information directly identifying the particular cytochrome P450 isoforms or UDP-glucuronosyltransferase enzymes responsible for the metabolism of this compound, or even racemic mosapramine, was not explicitly provided in the provided search results. However, it is known that other atypical antipsychotics are metabolized by various CYP enzymes, including CYP2D6 and CYP3A4. nih.govdrugbank.com UGT enzymes, particularly those from the UGT1A and UGT2B subfamilies, are critical for glucuronidation, a process that renders compounds more water-soluble for elimination. criver.comnih.govnih.gov
In Vitro Metabolism Studies in Liver Microsomes, S9 Fractions, and Hepatocytes (Non-Human Species)
In vitro models are widely employed in preclinical drug discovery to investigate drug metabolism, offering insights into a compound's metabolic fate. nih.govnuvisan.com These models include:
Liver Microsomes: These subcellular fractions, derived from the endoplasmic reticulum of liver cells, are a rich source of Phase I metabolizing enzymes, notably cytochrome P450s. They also contain certain Phase II enzymes, such as specific UGT isoforms. thermofisher.comthermofisher.com Liver microsomes are frequently utilized for assessing metabolic stability, investigating CYP450 inhibition, and characterizing metabolites. srce.hrthermofisher.com Microsomes from various non-human species, including rats, mice, dogs, and non-human primates, are available for preclinical studies. nuvisan.comthermofisher.com
S9 Fractions: The S9 fraction, defined as the post-mitochondrial supernatant, includes both microsomes and the cytosolic fraction of liver homogenate. evotec.comwikipedia.org This composition provides a broader array of metabolic enzymes, encompassing both Phase I (e.g., CYP450s) and Phase II (e.g., transferases) activities, making them suitable for comprehensive metabolic screening. evotec.comwikipedia.orgnih.gov
Hepatocytes: Isolated hepatocytes represent a more physiologically relevant cellular model for metabolism studies. They retain their cellular architecture and possess a full complement of both Phase I and Phase II metabolic enzymes, allowing for a holistic assessment of hepatic metabolism. srce.hrnih.gov Hepatocytes are crucial for predicting in vivo hepatic clearance and can be obtained from various non-human species for preclinical evaluations. nuvisan.com
Despite the general utility of these in vitro systems, specific detailed research findings on the metabolism of this compound (or racemic mosapramine) within liver microsomes, S9 fractions, or hepatocytes from non-human species, including data tables detailing clearance rates or specific metabolite profiles in these systems, were not identified in the provided search results.
Recombinant Enzyme Studies for Specific Metabolic Steps (e.g., Cytochrome P450 Isoforms, UGTs)
Recombinant enzyme studies are instrumental in identifying the specific enzymes responsible for a drug's metabolic transformations. This approach involves incubating the drug with individually expressed human cytochrome P450 isoforms or UGT enzymes to determine their precise contributions to the drug's metabolism. nih.govnih.gov Such studies are vital for phenotyping, understanding enzyme-substrate specificity, and predicting potential drug-drug interactions. nih.govnih.gov
While the principles and importance of recombinant enzyme studies are well-established in pharmacokinetics, specific studies detailing the involvement of recombinant CYP450 isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) or UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7) in the metabolism of this compound were not identified in the provided search results. criver.comnih.govdrugbank.comnih.govnih.govmedsafe.govt.nzmdpi.comeur.nl
Metabolic Stability of this compound in Various In Vitro Biological Matrices
Metabolic stability quantifies a compound's susceptibility to biotransformation and is typically expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrif-pan.krakow.plnih.govresearchgate.net These pharmacokinetic parameters are fundamental for forecasting a compound's in vivo behavior, including its bioavailability and systemic half-life, and for selecting drug candidates with favorable properties. nih.govnuvisan.com
In vitro metabolic stability assays are routinely conducted using liver microsomes and hepatocytes from different species, as these matrices contain the necessary drug-metabolizing enzymes. srce.hrnuvisan.comresearchgate.net These assays involve monitoring the disappearance of the parent compound over a defined incubation period. nuvisan.comevotec.com
However, specific quantitative data regarding the metabolic stability of this compound, or racemic mosapramine, in various in vitro biological matrices such as liver microsomes, S9 fractions, or hepatocytes, were not detailed in the provided search results.
Mechanistic Understanding of Metabolic Transformations of this compound
Based on the identified metabolites, the biotransformation of mosapramine appears to primarily involve oxidative pathways. The documented synthesis of phenolic and alcoholic metabolites indicates that hydroxylation reactions occur on the parent compound's structure. ebi.ac.uk The isolation of 10-oxo and 11-oxo isomeric intermediates further supports that oxidative transformations take place on the dibenzazepine core of the mosapramine molecule. ebi.ac.uk
Given mosapramine's chemical structure, which contains amine functionalities, common mammalian metabolic transformations such as N-oxidation and N-dealkylation are likely to contribute to its biotransformation. wikipedia.orgresearchgate.net These types of reactions are typically mediated by cytochrome P450 enzymes. Additionally, if suitable hydroxyl or amine groups are formed during Phase I metabolism, subsequent Phase II conjugative reactions, such as glucuronidation, could occur, leading to the formation of more water-soluble conjugates that are readily excreted. criver.comnih.govnih.gov However, a detailed mechanistic understanding specifically for this compound, including the precise sequence of transformations or the exact sites of metabolic attack beyond the identified functional groups, is not explicitly elaborated upon in the provided search results.
Advanced Analytical and Characterization Methodologies for S Mosapramine in Research
Chromatographic Techniques for Quantitative Analysis and Purity Assessment of (S)-(-)-Mosapramine and Metabolites
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of drug substances, their impurities, and metabolites. scispace.com These methods are critical for ensuring the quality and integrity of this compound in research settings.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
HPLC is a widely utilized and robust technique for the quantitative analysis and purity assessment of drug substances, including active pharmaceutical ingredients (APIs) and their related impurities. scispace.comresearchgate.net For this compound, HPLC method development would involve optimizing parameters to achieve selective and efficient separation.
Method Development Considerations:
Stationary Phase: A common approach for small molecules like this compound involves reversed-phase C18 columns due to their versatility and robustness. researchgate.net
Mobile Phase: Optimization of the mobile phase typically includes varying the ratio of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., phosphate (B84403) buffer at a specific pH). researchgate.netresearchgate.netijpar.com
Flow Rate and Temperature: These parameters are adjusted to achieve optimal peak resolution, efficiency, and analysis time. researchgate.net
Detection: UV-Vis detection is commonly employed, with the wavelength optimized for maximum sensitivity and specificity for this compound. researchgate.net
Method Validation: Once developed, an HPLC method for this compound must undergo rigorous validation according to international guidelines to confirm its suitability for the intended analytical application. Key validation parameters include: researchgate.netijpar.comgoogle.com
Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy: Assessing the closeness of agreement between the value found and the accepted true value. This is often expressed as percentage recovery.
Precision: Evaluating the agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Illustrative HPLC Parameters for Quantitative Analysis:
| Parameter | Typical Range/Value for a Drug Substance |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 50:50 v/v) |
| Flow Rate | 0.8 – 1.2 mL/min |
| Detection Wavelength | 220 – 280 nm (UV-Vis) |
| Injection Volume | 10 – 20 µL |
| Column Temperature | Ambient to 40°C |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research
GC-MS is a powerful hyphenated technique particularly useful for the analysis of volatile or thermally stable compounds, offering high sensitivity and specificity. wikipedia.orgnews-medical.net In the context of this compound research, GC-MS can be applied for:
Metabolite Profiling: If this compound or its metabolites are amenable to volatilization, with or without derivatization, GC-MS can identify and quantify these compounds in complex biological matrices (e.g., plasma, urine, tissue extracts). This is crucial for understanding metabolic pathways. nih.gov
Impurity Analysis: Detection and identification of volatile impurities or degradants in samples of this compound.
Confirmation of Identity: The mass spectrum obtained from GC-MS provides a unique "fingerprint" for a compound, allowing definitive identification by comparison with mass spectral libraries. wikipedia.orguoa.gr
The technique involves separating compounds based on their volatility and interaction with the stationary phase in a capillary column, followed by ionization and mass analysis to generate mass spectra and characteristic fragmentation patterns. wikipedia.org
Illustrative GC-MS Performance Parameters:
| Parameter | Typical Performance for Drug Analysis |
| Linearity Range | 0.5 – 1000 ng/mL |
| Limit of Detection | 0.1 – 10 ng/mL |
| Absolute Recovery | > 79% |
| Run Time | 14 – 20 minutes |
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
Enantiomeric purity assessment is critical for chiral drugs because enantiomers can exhibit different pharmacological activities, toxicities, and pharmacokinetic profiles in a biological system. nih.govtandfonline.com this compound, being an enantiomer, necessitates robust methods for confirming its chiral purity.
Approaches:
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most common and powerful technique for separating enantiomers. afmps.bewindows.netbgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used due to their broad applicability in separating a wide range of chiral compounds. afmps.bebgb-analytik.com
Method Development: Developing a chiral HPLC method for this compound would involve screening various CSPs and optimizing mobile phase composition (e.g., hexane/ethanol/n-butylamine as seen in some chiral separations) to achieve sufficient resolution (α > 1.1) between this compound and its (R)-(+)-enantiomer. bgb-analytik.comsci-hub.se
Capillary Electrophoresis (CE): CE offers an alternative and complementary approach for enantioseparation. nih.gov Chiral selectors, such as cyclodextrins (e.g., methyl-β-cyclodextrin, sulfated-β-cyclodextrin), are added to the background electrolyte (BGE) to induce differential migration of enantiomers. researchgate.netmdpi.com Method development often employs Design of Experiments (DoE) strategies to systematically optimize parameters like BGE pH, chiral selector concentration, and applied voltage, ensuring method robustness and efficiency. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Derivatives/Metabolites
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the unambiguous structural elucidation of drug candidates, their impurities, and especially their metabolites. acs.orgmdpi.com
Accurate Mass Measurement: HRMS provides highly accurate molecular weight measurements, allowing for the precise determination of the elemental composition of this compound and any unknown derivatives or metabolites. mdpi.com This is critical for assigning a molecular formula with high confidence. mdpi.com
Tandem Mass Spectrometry (MS/MS or MSn): By fragmenting the intact molecular ions (precursor ions) into characteristic product ions, MS/MS experiments provide detailed structural information. mdpi.com For this compound metabolites or degradation products, interpreting these fragmentation patterns allows researchers to deduce their structures, even in the absence of reference standards. acs.org This is particularly valuable in metabolism studies where novel metabolites are often encountered.
Application in Metabolomics: LC-HRMS can simultaneously detect thousands of compounds in complex samples, making it a powerful tool for non-targeted screening and identification of known and unknown transformation products in biological matrices. uoa.gracs.org This enables comprehensive metabolite profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound and Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural characterization of organic compounds. scispace.com It provides detailed information about the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule.
Structural Confirmation: For this compound, ¹H NMR and ¹³C NMR spectra are routinely acquired to confirm its synthesized structure by analyzing chemical shifts, coupling patterns, and integration values. academie-sciences.frresearchgate.net
Analysis of Synthetic Intermediates: During the multi-step synthesis of this compound, NMR spectroscopy is used at each stage to confirm the structure of intermediates, ensuring the correct reaction progression and minimizing the formation of undesired byproducts.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve complex spectral overlaps and unambiguously assign proton and carbon signals, thereby providing comprehensive structural elucidation. academie-sciences.fr
Solid-State NMR (ssNMR): This technique can be used to characterize the solid-state form of this compound, including polymorphism, crystallinity, and interactions within formulations, offering insights into its physical stability and potential for intermolecular interactions. mims.comresearchgate.net
Radioligand Binding Assay Methodologies for this compound Receptor Interaction Studies
Radioligand binding assays are fundamental in pharmacological research to quantitatively characterize the interaction between a drug and its target receptor. springernature.comoncodesign-services.com These assays provide crucial data on binding affinity, receptor density, and ligand selectivity. springernature.comnih.gov
Receptor Targets: Given that Mosapramine (B1676756) is a potent antagonist of dopamine (B1211576) D2, D3, and D4 receptors, wikipedia.org radioligand binding assays would be employed to study the specific binding characteristics of this compound to these receptors.
Assay Principle: The assay typically involves incubating a radiolabeled ligand (e.g., [³H]-labeled dopamine receptor antagonists or agonists) with receptor-containing membranes or intact cells. sci-hub.senih.gov
Competition Binding Assays: To determine the affinity of this compound, competition binding experiments are performed. Varying concentrations of unlabeled this compound are co-incubated with a fixed concentration of a high-affinity radioligand. The displacement of the radioligand is measured, and the data are used to calculate the IC50 value (concentration causing 50% inhibition of radioligand binding). The equilibrium dissociation constant (Ki) for this compound is then derived from the IC50 using the Cheng-Prusoff equation. sci-hub.se
Saturation Binding Assays: While often performed with the radioligand itself, saturation binding experiments can also provide information about the total number of binding sites (Bmax) and the affinity of the radioligand (Kd) to the receptor. sci-hub.senih.gov
Factors Affecting Binding: Research may also investigate the influence of various factors, such as specific ions (e.g., sodium ions), on the binding affinity of this compound, as ionic environments can modulate receptor-ligand interactions for certain compounds. ijpar.comnih.gov These studies are essential for a comprehensive understanding of this compound's pharmacological profile in a research context.
Computational and Theoretical Studies of S Mosapramine
Molecular Docking and Ligand-Protein Interaction Studies of Mosapramine (B1676756) with its Target Receptors
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target to form a stable complex. This technique aims to characterize the binding mode of ligands and understand the molecular interactions involved. nih.govzhanggroup.org Mosapramine is known to exert its antipsychotic effects primarily through antagonism of dopamine (B1211576) D2, D3, and D4 receptors, and to a lesser extent, serotonin (B10506) 5-HT2 receptors. wikipedia.org
While detailed molecular docking studies explicitly isolating and examining (S)-(-)-Mosapramine were not extensively reported in the search results, general computational pharmacophore modeling efforts have included Mosapramine to identify key features for receptor binding. These studies indirectly provide insights into potential ligand-protein interactions. For instance, Mosapramine has been included in pharmacophore models developed for 5-HT2a and D2 receptor inhibitors, highlighting its importance in the context of antipsychotic drug design. researcherslinks.com The identified pharmacophore features for Mosapramine, such as aromatic rings and hydrogen bond acceptors, are crucial for its interaction with target receptors. researcherslinks.com
Molecular Dynamics Simulations of Mosapramine in Complex with Biological Macromolecules
Molecular dynamics (MD) simulations provide dynamic insights into the time-dependent behavior of molecular systems, including ligand-protein complexes. These simulations assess the stability of binding, conformational changes of the ligand and receptor, and the dynamics of interactions over time. farmaciepropraxi.czcenmed.comnih.gov While specific, extensive MD simulations focusing on Mosapramine in complex with its target receptors (D2, D3, D4, or 5-HT2) were not found in the provided literature, the technique of Visual Molecular Dynamics (VMD) was utilized in one study during pharmacophore modeling involving Mosapramine to calculate distance triangles between identified pharmacophore features. researcherslinks.com This application of VMD, though not a full MD simulation of a complex, underscores the utility of dynamic modeling in characterizing molecular features. For other antipsychotics, MD simulations have been used to determine conformational changes and stability in water, and to predict binding profiles with dopamine receptors. nih.gov Such methods would be highly relevant for a comprehensive understanding of Mosapramine's behavior in a physiological environment and its specific interactions with target macromolecules.
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties of Mosapramine
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to investigate the electronic structure, conformational preferences, and reactive properties of molecules. tandfonline.com These calculations provide insights into molecular geometries, energy landscapes, and electronic distributions (e.g., HOMO-LUMO orbitals, molecular electrostatic potential maps). tandfonline.comnih.gov
For Mosapramine, no specific quantum chemical calculations dedicated to its conformational analysis or detailed electronic properties were found. However, such methods are routinely applied to similar antipsychotic compounds to understand their intrinsic reactivity and how they interact with biological systems. For example, quantum chemistry calculations have been used to analyze the electron donor-acceptor capacities of various dopamine agonists and antagonists, providing a theoretical basis for classifying their mechanisms of action. nih.gov Conformational analysis, which studies the relationship between molecular geometries and their corresponding energies, is crucial for understanding how a molecule can adopt different shapes to bind to its target. nih.gov Applying these advanced quantum chemical methods to Mosapramine would provide a deeper understanding of its most stable conformations, its intrinsic electronic properties, and potential sites of chemical reactivity.
In Silico Prediction of Mosapramine Metabolism and Metabolite Structures
In silico prediction of metabolism utilizes computational models to forecast the metabolic fate of drug candidates, including identifying sites of metabolism (SoMs) and predicting metabolite structures. This is critical for assessing drug-likeness and potential toxicity early in drug discovery. nih.govnih.govoptibrium.com Predictive models consider various metabolic enzymes, predominantly cytochrome P450 (CYP) isoforms, and can provide insights into Phase I and Phase II metabolic routes. optibrium.comunivie.ac.at
Specific detailed in silico predictions of Mosapramine's metabolism or its precise metabolite structures were not identified in the provided search results. While a general mention of "in silico prediction of drug based potential inhibitors against coat protein of tobacco ringspot virus ... metabolism" related to Mosapramine Hydrochloride appeared in one context, it did not detail Mosapramine's own metabolic pathways. mims.com However, software platforms like MetaPredictor and Semeta exist that employ machine learning and quantum mechanics-based models to predict SoMs and metabolite structures for small molecules. nih.govoptibrium.commoldiscovery.com Such tools can assist in determining the metabolic fate of Mosapramine by identifying atoms where metabolic reactions are initiated and subsequently predicting the resulting structures.
Pharmacophore Modeling based on Mosapramine and its Derivatives for Ligand Design
Pharmacophore modeling identifies the essential 3D spatial arrangements of chemical features necessary for a molecule to interact with a specific biological target and elicit a biological response. This approach is highly valuable in de novo ligand design and virtual screening. zhanggroup.orguni.lu
Mosapramine has been actively included in computational pharmacophore modeling studies, particularly for antipsychotic drugs targeting 5-HT2a and D2 receptors. researcherslinks.comresearchgate.net Researchers have identified key pharmacophore features for Mosapramine and other antipsychotics, such as aromatic rings (AR), hydrogen bond acceptors (HBA), and positive ionizable groups (PI). These features, along with the calculated distances between them, form a pharmacophore model that can guide the design of new ligands with desired binding affinities.
For example, in a study involving fifteen antipsychotic drugs, including Mosapramine, a combined pharmacophore model was generated using LigandScout software, with distances between features calculated using Visual Molecular Dynamics (VMD). researcherslinks.comresearchgate.net The study reported specific distance ranges for these features, as summarized in the table below:
| Pharmacophore Feature Pair | Distance Range (Å) | Example Drugs Illustrating Range |
| Aromatic Ring (AR) & Hydrogen Bond Acceptor (HBA) | 3.68 - 5.74 | Paliperidone (lower limit), Mosapramine (upper limit) researcherslinks.com |
| Aromatic Ring (AR) & Positive Ionizable (PI) | 5.66 - 7.64 | Melperone (lower limit), Blonanserin (upper limit) researcherslinks.com |
| Hydrogen Bond Acceptor (HBA) & Positive Ionizable (PI) | 3.77 - 5.38 | Zotepine (lower limit), Iloperidone (upper limit) researcherslinks.com |
This pharmacophore model, incorporating features from Mosapramine, can serve as a template for discovering more potent and specific antipsychotic ligands by guiding the synthesis of compounds that match these critical structural requirements. researcherslinks.com
Emerging Research Areas and Future Directions for S Mosapramine Studies
Investigating Novel Pharmacological Targets and Unconventional Mechanisms of Action for (S)-(-)-Mosapramine
While this compound is recognized for its potent antagonism of dopamine (B1211576) D2, D3, and D4 receptors and moderate affinity for 5-HT2 receptors, future research aims to explore additional, less conventional pharmacological targets and mechanisms wikipedia.orgmedchemexpress.com. Many second-generation antipsychotics, including those with atypical profiles, interact with a variety of receptors beyond dopamine D2, such as α-adrenergic, histamine (B1213489) H1, or muscarinic receptors researchgate.net. Investigating whether this compound engages with such targets could reveal novel therapeutic avenues or explain subtle differences in its clinical profile compared to other antipsychotics.
For instance, some novel antipsychotic compounds are being developed to target serotoninergic receptors beyond 5-HT2A, such as 5-HT6 receptors, which can influence dopamine, glutamate, and acetylcholine (B1216132) levels in the prefrontal cortex and potentially have pro-cognitive effects mdpi.com. Muscarinic receptors, particularly M1, M4, and M5, are also appealing targets in schizophrenia research due to their involvement in positive, negative, and cognitive symptoms mdpi.comdovepress.com. Exploring this compound's potential interactions or modulatory effects on these and other non-dopaminergic or non-serotonergic systems, such as glutamatergic or trace amine-associated receptor 1 (TAAR1) pathways, could uncover additional therapeutic mechanisms mdpi.comnih.gov. Preclinical findings suggest that the efficacy of certain atypical antipsychotics may stem from mechanisms beyond simple D2 receptor occupancy, including functional selectivity and modulation of other signaling pathways downstream of receptor activation, such as those involving cAMP regulation or β-arrestin recruitment mdpi.comnih.gov. Detailed investigation into these non-canonical signaling pathways for this compound could provide insights into its unique pharmacological signature.
Development of Advanced Chemical Biology Tools and Fluorescent Probes Based on this compound Structure
The structure of this compound offers a scaffold for developing advanced chemical biology tools and fluorescent probes. Such tools are crucial for gaining deeper insights into its precise cellular localization, real-time receptor binding kinetics, and interaction with various intracellular proteins or signaling pathways celtarys.commdpi.com. Fluorescent probes, derived from small molecules, are increasingly used in chemical biology to illuminate biological functions, study drug mechanisms of action, and even detect resistance mdpi.comnih.gov.
For example, fluorescent ligands targeting G protein-coupled receptors (GPCRs), which include dopamine and serotonin (B10506) receptors, have been designed for high-throughput screening and microscopy applications, providing stable fluorophores with diverse photophysical properties celtarys.comgla.ac.uk. By conjugating a suitable fluorophore to the this compound scaffold, researchers could create a probe to visualize its distribution within living cells or tissues, track its binding to target receptors, or identify novel binding partners through pull-down assays. Such probes could aid in understanding the nuances of its atypical antipsychotic activity, potentially identifying novel receptor subtypes or protein interactions not previously associated with its action. The development of combinatorial fluorescent probe libraries has shown promise in identifying novel biomarker enzymatic activities for various diseases, suggesting a similar approach could be applied to characterize this compound's interactions with a broader range of biological targets rsc.org.
Application of Proteomics, Metabolomics, and Transcriptomics in this compound Research
Integrating multi-omics approaches—proteomics, metabolomics, and transcriptomics—represents a powerful future direction for this compound research. These high-throughput technologies offer complementary views of biological processes at the RNA, protein, and metabolite levels, respectively, providing a holistic understanding of how the compound influences cellular systems mdpi.commetwarebio.com.
Transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, indicating altered signaling pathways or cellular adaptations mdpi.commetwarebio.com.
Proteomics can identify and quantify the proteins affected by this compound, including changes in protein expression, post-translational modifications, or protein-protein interactions, which are critical for understanding drug-target engagement and downstream effects mdpi.commetwarebio.com.
Metabolomics can provide insights into the metabolic shifts occurring after this compound administration, revealing the ultimate phenotypic outcomes at the biochemical level mdpi.commetwarebio.com.
By correlating data across these omics layers, researchers can establish relationships between gene expression, protein activity, and metabolic outcomes, pinpointing key genes, proteins, and metabolic pathways influenced by this compound metwarebio.com. This integrated approach can offer a comprehensive understanding of the compound's mechanism of action at a systems level, potentially identifying biomarkers of response or resistance, or revealing unanticipated effects that could lead to new therapeutic applications.
Exploration of this compound in Advanced Organoid or 3D Cell Culture Models for Mechanistic Insights
Traditional 2D cell cultures often lack the complexity of in vivo tissues, limiting their ability to fully recapitulate cellular behavior and drug responses upmbiomedicals.comcrownbio.com. Future studies on this compound would benefit significantly from the exploration of advanced organoid or 3D cell culture models. These models offer a more accurate representation of human tissue architecture, cellular interactions, and physiological environments, bridging the gap between in vitro and in vivo studies upmbiomedicals.comcrownbio.comnih.gov.
Organoids are self-organizing 3D structures derived from stem cells that mimic the complexity and functionality of human tissues, including neuronal organoids relevant to neuropsychiatric research crownbio.comnih.govbiocompare.com. Spheroids, while simpler than organoids, also provide a 3D environment for cell aggregates crownbio.comthermofisher.com. Using patient-derived or stem cell-derived organoids (e.g., brain organoids) in this compound research could enable:
More physiologically relevant mechanistic studies: Understanding how this compound interacts with multiple cell types and their microenvironment in a more naturalistic setting upmbiomedicals.combiocompare.com.
Disease modeling: Investigating its effects in organoid models derived from patients with specific psychiatric conditions, allowing for personalized medicine approaches biocompare.com.
Drug efficacy and toxicity screening: Assessing drug responses with higher predictive accuracy compared to 2D models, although 3D models can be challenging to culture and scale consistently upmbiomedicals.combiocompare.com.
This advanced modeling could reveal how this compound influences neural circuitry development, synaptic plasticity, or specific cell populations within a complex tissue context, offering deeper insights into its mechanisms of action and potential efficacy in complex neurological disorders.
Conceptualization of New Research Paradigms Stemming from this compound Preclinical Findings
Preclinical findings with this compound, particularly those hinting at unconventional mechanisms or therapeutic potentials beyond its current indications, could inspire new research paradigms. A research paradigm is a fundamental belief system or theoretical framework that guides how reality is understood and studied researchgate.netthe-sra.org.uk. For this compound, this could involve:
Moving beyond the "dopamine hypothesis" for schizophrenia: While D2 receptor antagonism is central to many antipsychotics, emerging evidence suggests that other pathways and novel targets are critical for addressing symptoms resistant to traditional treatments or for improving cognitive and negative symptoms dovepress.commdpi.comnih.gov. Preclinical observations with this compound that diverge from typical D2 antagonism could prompt investigations into its unique modulatory effects on broader neural networks or its impact on specific neurotransmitter systems (e.g., glutamatergic, cholinergic, inflammatory pathways) that contribute to the multifaceted nature of schizophrenia researchgate.netmdpi.commdpi.comnih.gov.
Exploring neuroplasticity and brain connectivity: Schizophrenia is increasingly conceptualized as a disorder of synaptic plasticity and brain connectivity mdpi.com. If preclinical findings with this compound indicate effects on neuronal growth, synapse formation, or neural circuit reorganization, this could lead to research paradigms focused on its neurotrophic or neurorestorative properties, shifting the focus from symptom management to disease modification.
Precision medicine approaches: Any preclinical data showing differential responses to this compound across diverse preclinical models (e.g., based on genetic backgrounds, disease subtypes, or specific biomarkers) could lead to paradigms focused on identifying patient stratification strategies or personalized treatment approaches. This would involve leveraging multi-omics data and advanced in vitro models to predict individual patient responses before clinical application biocompare.com.
Such conceptual shifts, guided by robust preclinical evidence from this compound studies, could redefine the understanding of antipsychotic action and pave the way for a new generation of therapeutics with broader efficacy and fewer limitations.
Q & A
Q. What are the validated synthetic routes for (S)-(-)-Mosapramine, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Synthetic Routes : The synthesis of this compound (C₂₈H₃₅ClN₄O·2HCl) involves a multi-step process, including spiro-ring formation and chlorinated intermediate coupling . Key steps require chiral resolution to isolate the (S)-enantiomer.
- Enantiomeric Purity : Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) and circular dichroism (CD) spectroscopy to confirm stereochemical integrity. Validate purity thresholds (>98%) using ICH guidelines for impurities .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Quantification Techniques : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity (LOQ < 1 ng/mL).
- Matrix Effects : Validate methods using plasma/serum samples spiked with deuterated internal standards (e.g., Mosapramine-d₄) to correct for ion suppression/enhancement .
Q. What are the primary pharmacological targets of this compound, and how do they differ from its racemic form?
Methodological Answer:
- Target Identification : Use radioligand binding assays (e.g., ³H-labeled Mosapramine) to assess affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. Compare dissociation constants (Kd) between enantiomers.
- Enantioselectivity : Conduct in vitro functional assays (e.g., cAMP inhibition for D₂ receptors) to confirm the (S)-enantiomer’s superior activity over the (R)-form .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical efficacy data for this compound across animal models?
Methodological Answer:
- Meta-Analytical Framework : Apply PRISMA guidelines to systematically review preclinical studies . Calculate heterogeneity using I² statistics (: I² > 50% indicates substantial variability).
- Confounding Variables : Stratify data by species (e.g., rodents vs. primates), dosing regimens, and behavioral endpoints (e.g., forced swim test vs. tail suspension test). Adjust for publication bias via funnel plots .
Q. What experimental designs are optimal for assessing the long-term neuroadaptive effects of this compound?
Methodological Answer:
- Chronic Exposure Models : Use longitudinal studies with repeated administration (e.g., 28-day dosing in rats). Monitor receptor density changes via PET imaging (e.g., ¹¹C-raclopride for D₂ receptors).
- Control for Tolerance : Include washout periods and crossover designs to distinguish pharmacological tolerance from neuroplastic adaptations .
Q. How can dose-response relationships for this compound be modeled to predict therapeutic windows in humans?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC₅₀ values (e.g., D₂ receptor inhibition) with human pharmacokinetic data (Cmax, AUC). Use nonlinear mixed-effects modeling (NONMEM) to simulate dose adjustments .
- Safety Margins : Calculate the therapeutic index (TI) as the ratio of LD₅₀ (animal toxicity) to ED₅₀ (efficacy). Validate with allometric scaling for interspecies differences .
Q. What strategies mitigate bias in clinical trials evaluating this compound for treatment-resistant depression?
Methodological Answer:
- Blinding Protocols : Implement double-dummy designs if comparing against a racemic mixture. Use centralized randomization to minimize allocation bias .
- Endpoint Selection : Predefine primary endpoints (e.g., Montgomery-Åsberg Depression Rating Scale) and adhere to CONSORT reporting standards to reduce outcome switching .
Methodological Resources
- Systematic Reviews : Follow PRISMA 2020 guidelines for transparent reporting .
- Data Reproducibility : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
- Ethical Compliance : Align human studies with Declaration of Helsinki principles, including informed consent and risk-benefit assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
